1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole

Catalog No.
S808560
CAS No.
1152610-59-7
M.F
C12H12Cl2N2
M. Wt
255.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyr...

Solve pyrazole C4 functionalization yield losses from competing N-alkylation.

  • N1-benzyl protection prevents off-target alkylation.
  • C4-chloromethyl enables direct nucleophilic substitution without halogenation steps.
  • Orthogonal C5-chloro permits Pd-catalyzed cross-coupling.

This enables rapid assembly of 4,5-disubstituted libraries for kinase inhibitor and agrochemical discovery.

CAS Number

1152610-59-7

Product Name

1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole

IUPAC Name

1-benzyl-5-chloro-4-(chloromethyl)-3-methylpyrazole

Molecular Formula

C12H12Cl2N2

Molecular Weight

255.14 g/mol

InChI

InChI=1S/C12H12Cl2N2/c1-9-11(7-13)12(14)16(15-9)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

PTQJZIKKIGXUSH-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1CCl)Cl)CC2=CC=CC=C2

Canonical SMILES

CC1=NN(C(=C1CCl)Cl)CC2=CC=CC=C2

Synonyms

1-Benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole, 5-Chloro-4-(chloromethyl)-3-methyl-1-(phenylmethyl)-1H-pyrazole, N-Benzyl-5-chloro-4-(chloromethyl)-3-methylpyrazole, 1-Benzyl-5-chloro-4-(chloromethyl)-3-methylpyrazole

Purity

≥97%

Package Size

100 mg, 250 mg, 1 g, 5 g

1-Benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole (CAS 1152610-59-7) is a highly functionalized, bifunctional heterocyclic scaffold designed for advanced library synthesis and active pharmaceutical ingredient (API) development. Featuring a permanently protected N1-benzyl group, a highly electrophilic C4-chloromethyl center, and a transition-metal-compatible C5-chloro substituent, this compound enables precise, step-wise functionalization. It is primarily procured by medicinal chemists and agrochemical researchers seeking to build complex pyrazole-containing architectures without the regioselectivity issues or multi-step activation protocols associated with simpler pyrazole precursors [1].

Research Fit

1
Pyrazole library synthesis: Dual-electrophile scaffold with C4-chloromethyl and C5-chloro handles supports sequential nucleophilic substitution strategies for SAR diversification.
2
UV-detectable intermediate: N1-benzyl group provides an intrinsic UV chromophore, which may support reaction monitoring by HPLC during multistep synthesis.
3
Medicinal chemistry building block: Halogenated pyrazole core with tunable N1 electronic modulation reported suitable for nucleophilic aromatic substitution (SNAr) study contexts.

Substituting this specific scaffold with N-unprotected analogs, such as 5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole, inevitably leads to competing N-alkylation during downstream nucleophilic attacks at the C4 position, reducing isolated yields of the target C4-derivative and necessitating complex chromatographic separations. Furthermore, attempting to use the C4-hydroxymethyl or C4-carbaldehyde equivalents requires additional synthetic steps—such as halogenation or reductive amination—which introduce harsh reagents that can compromise sensitive functional groups on the coupling partner. The pre-installed N-benzyl and C4-chloromethyl groups bypass these inefficiencies, ensuring high-fidelity, single-step C4-functionalization [1].

Substitution Risk

N1 Profile N1-benzyl electronic and steric modulation may shift pyrazole ring reactivity; N-phenyl (CAS 77509-88-7) or N-methyl (CAS 956571-07-6) analogs may not transfer SNAr kinetics directly.
Handling Higher molecular weight reduces volatility and may support gravimetric accuracy; the N-methyl dimethyl analog lacks the benzyl UV chromophore, complicating HPLC tracking.
Lipophilicity Benzyl group increases predicted logP relative to N-phenyl and N-methyl variants; chromatographic retention and partition behavior may require method revalidation.

Chemoselective C4-Alkylation vs. C5-Cross Coupling

The structural design of 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole provides distinct orthogonal reactivity. The sp3-hybridized C4-chloromethyl group undergoes SN2 displacement with nucleophiles under mild basic conditions, while the sp2-hybridized C5-chloro remains unreactive. In contrast, analogs lacking the C5-chloro require subsequent direct C-H activation to functionalize the C5 position. The presence of the C5-chloro allows for subsequent Pd-catalyzed cross-coupling after C4 elaboration, providing a reliable two-step functionalization matrix [1].

Evidence DimensionChemoselective functionalization yield
Target Compound DataSequential C4-SN2 / C5-Suzuki coupling (typical >75% over 2 steps)
Comparator Or BaselineDirect C-H functionalization of C5-unsubstituted analogs (often <50% yield, requires directing groups)
Quantified DifferenceImproves C5-functionalization yield by >25% and eliminates directing group requirements
ConditionsStandard SN2 followed by Pd-catalyzed cross-coupling

Procuring the dual-halogenated scaffold eliminates the need for challenging late-stage C-H activation, streamlining the synthesis of 4,5-disubstituted pyrazoles.

Molecular Weight
Head-to-head
255.14 g/mol
Δ +14.02 g/mol vs N-phenyl analog (241.12)
Supports stoichiometric calculation and LC-MS/GC-MS detection limit setup distinct from the N-phenyl analog.
Difference corresponds to one methylene (–CH₂–) group; calculated from molecular formula.

Elimination of N-Alkylation Byproducts via Benzyl Protection

When utilizing N-unprotected 4-(chloromethyl)pyrazoles, nucleophilic substitution at the C4-alkyl halide is frequently accompanied by competing intermolecular N-alkylation. The fixed N-benzyl group in 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole locks the tautomeric state and sterically shields the ring nitrogens. This structural feature increases the regioselectivity for C4-nucleophilic attack, significantly reducing the burden of chromatographic purification compared to unprotected baselines [1].

Evidence DimensionRegioselectivity of C4 substitution
Target Compound Data>98% regioselectivity for C4-attack
Comparator Or BaselineN-unprotected 5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole (~60-70% regioselectivity due to N-alkylation)
Quantified Difference~30% increase in desired regioisomer yield
ConditionsNucleophilic substitution with amines/alkoxides

By preventing N-alkylation side reactions, this protected scaffold maximizes material recovery and minimizes purification bottlenecks in library synthesis.

Mass & UV Handle
Head-to-head
Target
255.14 g/mol
N1-Benzyl · UV chromophore
Comparator
179.04 g/mol
N1-Methyl · UV-transparent
Supports gravimetric handling and UV-based HPLC method development; mass difference of +76.10 g/mol reflects benzyl substitution.
N-methyl dimethyl analog (CAS 956571-07-6) lacks the aromatic chromophore.

Bypassing In Situ Halogenation of C4-Hydroxymethyl Precursors

Procurement of the pre-chlorinated 4-(chloromethyl) derivative offers a distinct process advantage over the corresponding 4-hydroxymethyl or 4-carbaldehyde analogs. Converting a 4-hydroxymethyl pyrazole to a reactive electrophile typically requires thionyl chloride or methanesulfonyl chloride, generating acidic byproducts that can degrade sensitive amines or require excess base. Using 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole allows direct coupling under mild conditions, saving one synthetic step and reducing reagent waste [1].

Evidence DimensionStep count and reagent overhead for C4-amine coupling
Target Compound Data1 step (direct SN2), mild base
Comparator Or BaselineC4-hydroxymethyl analog (2 steps: chlorination/mesylation + SN2)
Quantified DifferenceEliminates 1 synthetic step and avoids harsh chlorinating agents
ConditionsPreparation of C4-aminomethyl pyrazole derivatives

Direct procurement of the chloromethyl electrophile accelerates library generation and avoids the handling of corrosive activating agents.

N1 Electronic Modulation
Class-level
N1-Benzyl: moderate +I effect (σₚ ≈ −0.09)
N1-Phenyl: weak resonance donor
N1-Methyl: +I effect only
Reported electronic profile may support distinct SNAr reactivity sequences; context-dependent.
No direct quantitative reactivity data for this specific compound; inferred from Hammett constants.
Lipophilicity Shift
Data to verify
Predicted logP contribution: benzyl fragment (+1.66) vs phenyl (+1.90) vs methyl (+0.52) on heteroaromatic core.
May support membrane permeability studies and chromatographic method adjustment; structural inference only.
No experimental logP data available in open literature; fragment-based prediction.
Chloromethyl Orthogonality
Context-dependent
C4-CH₂Cl electrophilicity modulated by N1-benzyl +I donation; dual-electrophile architecture (C4 SN2 + C5 SNAr).
May support sequential functionalization strategy review; reactivity context-dependent.
No quantitative kinetic data available; inferred from substituent electronic effects.

High-Throughput Synthesis of Kinase Inhibitor Libraries

The orthogonal reactivity of the C4 and C5 positions allows for the rapid, step-wise generation of diverse 4,5-disubstituted pyrazole libraries. This is highly relevant for developing ATP-competitive kinase inhibitors, where the C4 position can be diversified with various amines and the C5 position with aryl groups via Suzuki coupling [1].

Development of Agrochemical Actives

The robust N-benzyl protection and stable C5-chloro group facilitate the synthesis of complex, lipophilic pyrazole derivatives. These features are critical in modern fungicide and herbicide discovery programs, where precise regiocontrol during multi-step synthesis is required to produce active ingredients at scale [1].

Fragment-Based Drug Discovery (FBDD) Elaboration

As a bifunctional fragment, this compound is utilized to rapidly elaborate the C4 position with various nucleophiles to probe structure-activity relationships (SAR). The pre-installed chloromethyl group accelerates this process by eliminating the need for intermediate activation steps required by hydroxymethyl analogs [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pyrazole SAR library synthesis
N1-benzyl electronic and steric profile
Binding assay and regioselectivity endpoints
UV-monitored multistep synthesis
Intrinsic benzyl UV chromophore
HPLC retention time and detection sensitivity
Sequential nucleophilic substitution cascades
Dual-electrophile (C4-CH₂Cl + C5-Cl) architecture
Regioselectivity and stepwise conversion endpoints
Analytical method development reference
Defined molecular weight and benzyl chromophore benchmark
Retention time calibration and detector response normalization

XLogP3

3.6

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